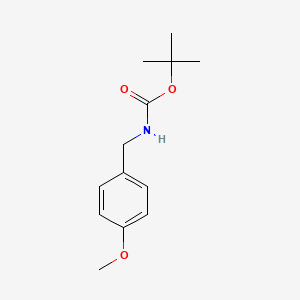

Tert-butyl 4-methoxybenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAFZCTWIMXZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211883 | |

| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-94-0 | |

| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Findings :

- The para-methoxy derivative exhibits superior resonance stabilization compared to ortho and meta isomers, making it more reactive in coupling reactions .

- Ortho-substituted analogs face steric challenges, limiting their utility in sterically demanding syntheses .

Functional Group Variations

Halogenated Derivatives

Comparison :

Electron-Withdrawing Groups

Key Insight :

- The nitro group increases electrophilicity, enabling selective reductions to amines, a pathway unavailable to the methoxy derivative .

Heterocyclic and Boronate Derivatives

Comparison :

- Thiazole-containing derivatives show bioactivity in medicinal chemistry, unlike the inert methoxy analog .

- Boronate esters enable carbon-carbon bond formation, expanding synthetic utility beyond the methoxy derivative’s scope .

Cyano and Methyl Substitutions

Key Insight :

- The cyano group introduces polarity, improving solubility in polar solvents compared to the methoxy derivative .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-methoxybenzylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves reacting 4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base like triethylamine. The base deprotonates the amine, facilitating nucleophilic attack on the chloroformate carbonyl group. Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 amine-to-chloroformate ratio), temperature (0–25°C), and reaction time (2–6 hours). Monitoring via TLC or HPLC ensures completion .

- Key Variables : Solvent polarity (e.g., dichloromethane vs. THF), base strength, and moisture exclusion to prevent hydrolysis of intermediates.

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and methoxybenzyl moiety (δ ~3.8 ppm for OCH). IR spectroscopy confirms the carbamate C=O stretch (~1680–1720 cm) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity of this compound with electrophiles?

- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. For example:

- Electrophilic Aromatic Substitution (EAS) : The methoxy group directs electrophiles to the para position, but steric hindrance from the tert-butyl carbamate may reduce reactivity. Use DFT calculations to model transition states and compare with experimental yields .

- Case Study : If nitrobenzylation yields inconsistent results, vary Lewis acid catalysts (e.g., AlCl vs. FeCl) and monitor regioselectivity via H NMR .

Q. What strategies optimize the stability of this compound in biological assays?

- Methodological Answer :

- pH Control : Maintain physiological pH (7.4) to prevent carbamate hydrolysis. Buffers like PBS or HEPES are preferred.

- Temperature : Store solutions at –20°C and avoid repeated freeze-thaw cycles.

- Enzymatic Degradation : Pre-treat samples with protease inhibitors (e.g., PMSF) if cellular esterases are active .

Q. How do structural analogs of this compound differ in bioactivity, and what functional groups drive these differences?

- Methodological Answer : Compare analogs like tert-butyl 4-formylbenzylcarbamate (CAS 156866-52-3) and tert-butyl 3-cyanobenzylcarbamate (CAS 439691-94-8):

- Aldehyde vs. Methoxy Groups : The formyl group enhances electrophilicity, enabling Schiff base formation with biological amines, while the methoxy group stabilizes aromatic rings via resonance.

- Bioactivity Testing : Use enzyme inhibition assays (e.g., acetylcholinesterase) to quantify differences in IC values .

Q. What computational methods predict the interaction of this compound with protein targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the tert-butyl group.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) across analogs .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the carbamate’s role in protecting-group chemistry?

- Methodological Answer :

- Stepwise Deprotection : Treat with TFA in DCM (1:10 v/v) and monitor deprotection kinetics via H NMR. Compare with alternative methods (e.g., HCl/dioxane).

- Orthogonality Testing : Expose to conditions for other protecting groups (e.g., Fmoc deprotection with piperidine) to confirm selectivity .

Q. What statistical approaches address variability in synthetic yields across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.